SCR7 is a selective small-molecule inhibitor of DNA Ligase IV, blocking non-homologous end joining (NHEJ) to enhance CRISPR/Cas9-mediated homology-directed repair (HDR) efficiency up to 19-fold. It is also used in cancer research to sensitize tumors to DNA-damaging agents. For genome editing or preclinical oncology studies, choose SCR7 as a validated chemical tool. Note: Its active form in cell-based assays is often the autocyclized derivative SCR7 pyrazine (CAS 14892-97-8).
Molecular FormulaC18H14N4OS
Molecular Weight334.39
CAS No.1533426-72-0
Cat. No.B612088
⚠ Attention: For research use only. Not for human or veterinary use.
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Structure & Identifiers
Interactive Chemical Structure Model
SCR7 (CAS 1533426-72-0): A DNA Ligase IV Inhibitor for NHEJ Suppression in Cancer Research and Genome Editing
SCR7 (CAS 1533426-72-0) is a small molecule originally reported as a selective inhibitor of DNA ligase IV, a key enzyme in the non-homologous end joining (NHEJ) DNA repair pathway [1]. It is used to study DNA double-strand break (DSB) repair, enhance CRISPR/Cas9-mediated homology-directed repair (HDR) efficiency, and investigate NHEJ-targeted cancer therapeutics [2]. Subsequent research has clarified that its active form in many biological assays is often the autocyclized and oxidized derivative, SCR7 pyrazine (CAS 14892-97-8) [3][4].
[1] Srivastava M, Nambiar M, Sharma S, Karki SS, Goldsmith G, Hegde M, Kumar S, Pandey M, Singh RK, Ray P, Natarajan R, Kelkar M, De A, Choudhary B, Raghavan SC. An inhibitor of nonhomologous end-joining abrogates double-strand break repair and impedes cancer progression. Cell. 2012 Dec 21;151(7):1474-87. View Source
[2] Maruyama T, Dougan SK, Truttmann MC, Bilate AM, Ingram JR, Ploegh HL. Increasing the efficiency of precise genome editing with CRISPR-Cas9 by inhibition of nonhomologous end joining. Nat Biotechnol. 2015 May;33(5):538-42. View Source
[3] Greco GE, Matsumoto Y, Brooks RC, Lu Z, Lieberman MR, Tomkinson AE. SCR7 is neither a selective nor a potent inhibitor of human DNA ligase IV. DNA Repair (Amst). 2016 Jul;43:18-23. View Source
[4] Vartak SV, Swarup HA, Gopalakrishnan V, Gopinatha VK, Ropars V, Nambiar M, John F, Kothanahally SKS, Kumari R, Kumari N, Ray U, Radha G, Dinesh D, Pandey M, Ananda H, Karki SS, Srivastava M, Charbonnier JB, Choudhary B, Mantelingu K, Raghavan SC. Autocyclized and oxidized forms of SCR7 induce cancer cell death by inhibiting nonhomologous DNA end joining in a Ligase IV dependent manner. FEBS J. 2018 Nov;285(21):3959-3976. View Source
Why SCR7 Cannot Be Replaced by a Generic 'Ligase IV Inhibitor'
Simple substitution of SCR7 with another NHEJ inhibitor is not scientifically valid due to its unique and complex profile. While originally described as a Ligase IV-specific inhibitor, subsequent studies reveal that SCR7 and its autocyclized forms exhibit greater activity against DNA ligases I and III than ligase IV in vitro [1], and its active form in many cell-based assays is the autoxidized SCR7 pyrazine [2]. This contrasts sharply with newer, more selective inhibitors like SCR130 [3]. Furthermore, its reported ability to enhance HDR by up to 19-fold in CRISPR editing [4] and its in vivo combinatorial efficacy with doxorubicin [5] represent specific, context-dependent outcomes that are not generalizable to all NHEJ inhibitors. The choice between SCR7 and an alternative depends critically on the desired balance of potency, selectivity, and the specific application, whether for biochemical studies, genome editing, or in vivo cancer research.
[1] Greco GE, Matsumoto Y, Brooks RC, Lu Z, Lieberman MR, Tomkinson AE. SCR7 is neither a selective nor a potent inhibitor of human DNA ligase IV. DNA Repair (Amst). 2016 Jul;43:18-23. View Source
[2] Vartak SV, Swarup HA, Gopalakrishnan V, Gopinatha VK, Ropars V, Nambiar M, John F, Kothanahally SKS, Kumari R, Kumari N, Ray U, Radha G, Dinesh D, Pandey M, Ananda H, Karki SS, Srivastava M, Charbonnier JB, Choudhary B, Mantelingu K, Raghavan SC. Autocyclized and oxidized forms of SCR7 induce cancer cell death by inhibiting nonhomologous DNA end joining in a Ligase IV dependent manner. FEBS J. 2018 Nov;285(21):3959-3976. View Source
[3] Ray U, Gopinatha VK, Sharma S, Goyal S, Kumar A, Ramachandra M, Mantelingu K, Rangappa KS, Raghavan SC. Identification and characterization of novel SCR7-based small-molecule inhibitor of DNA end-joining, SCR130 and its relevance in cancer therapeutics. Mol Carcinog. 2020 Jun;59(6):618-628. View Source
[4] Maruyama T, Dougan SK, Truttmann MC, Bilate AM, Ingram JR, Ploegh HL. Increasing the efficiency of precise genome editing with CRISPR-Cas9 by inhibition of nonhomologous end joining. Nat Biotechnol. 2015 May;33(5):538-42. View Source
[5] Vilanova Mana L, de la Peña L, Rodríguez R, Lucas M, Álvarez-Escola C, Santisteban P. Selective inhibition of DNA ligase IV provides additional efficacy to the treatment of anaplastic thyroid cancer. Cancer Cell Int. 2024 Feb 6;24(1):60. View Source
Quantitative Differentiation of SCR7 from Key Alternatives
HDR Enhancement in CRISPR/Cas9 Genome Editing: SCR7 vs. No Inhibitor
SCR7 treatment increases the efficiency of HDR-mediated genome editing with CRISPR/Cas9. In mammalian cell lines and mice, SCR7 boosted HDR rates by up to 19-fold compared to untreated controls across four target genes [1]. This enhancement is attributed to the suppression of the competing NHEJ pathway.
CRISPR/Cas9HDRGenome Editing
Evidence Dimension
Fold increase in HDR-mediated precise genome editing efficiency
Target Compound Data
Up to 19-fold increase
Comparator Or Baseline
Untreated control (baseline HDR efficiency)
Quantified Difference
Up to 19-fold
Conditions
CRISPR/Cas9 system in mammalian cell lines (e.g., A549, HEK293T) and mouse embryos, targeting four different genes.
Why This Matters
This substantial HDR enhancement is a primary reason for SCR7's widespread use as a tool compound to improve the precision and efficiency of CRISPR/Cas9 genome editing.
CRISPR/Cas9HDRGenome Editing
[1] Maruyama T, Dougan SK, Truttmann MC, Bilate AM, Ingram JR, Ploegh HL. Increasing the efficiency of precise genome editing with CRISPR-Cas9 by inhibition of nonhomologous end joining. Nat Biotechnol. 2015 May;33(5):538-42. View Source
In Vivo Tumor Growth Inhibition: SCR7 + Doxorubicin vs. Doxorubicin Monotherapy
In a xenograft murine model of anaplastic thyroid cancer (ATC), the combination of SCR7 with the chemotherapeutic agent doxorubicin significantly impaired tumor growth compared to doxorubicin treatment alone [1]. This demonstrates SCR7's ability to enhance the efficacy of DNA-damaging agents in vivo.
Qualitatively assessed as significantly greater tumor growth impairment (specific tumor volume reduction data not abstracted but reported as significant).
Conditions
Anaplastic thyroid cancer (ATC) xenograft murine model, combined with doxorubicin.
Why This Matters
This provides direct in vivo evidence for SCR7's potential as a chemo-sensitizer, supporting its procurement for preclinical studies exploring combination therapies in cancers reliant on NHEJ for survival.
[1] Vilanova Mana L, de la Peña L, Rodríguez R, Lucas M, Álvarez-Escola C, Santisteban P. Selective inhibition of DNA ligase IV provides additional efficacy to the treatment of anaplastic thyroid cancer. Cancer Cell Int. 2024 Feb 6;24(1):60. View Source
Antiproliferative Activity Across Cancer Cell Lines: SCR7 vs. SCR130
SCR7 inhibits proliferation of various cancer cell lines with IC50 values in the micromolar range. However, a structurally related derivative, SCR130, was developed and shown to have ~20-22-fold higher cytotoxic efficacy across multiple cancer cell lines [1][2]. Furthermore, SCR130 demonstrated true Ligase IV-specificity, whereas SCR7 shows greater activity against Ligase I and III in vitro [3].
SCR130 exhibits up to 22-fold better cytotoxic efficacy than SCR7 across various cancer cell lines [1][2]
Quantified Difference
SCR130: Up to 22-fold more potent than SCR7
Conditions
In vitro cell proliferation assays on various cancer cell lines.
Why This Matters
While SCR7 is a foundational tool, this data highlights a key limitation (relatively weak cytotoxicity and poor selectivity) that may be addressed by newer derivatives like SCR130. This information guides users needing higher potency or true Ligase IV specificity toward alternative compounds.
CytotoxicityCancer Cell LinesNHEJ Inhibition
[1] Ray U, Gopinatha VK, Sharma S, Goyal S, Kumar A, Ramachandra M, Mantelingu K, Rangappa KS, Raghavan SC. Identification and characterization of novel SCR7-based small-molecule inhibitor of DNA end-joining, SCR130 and its relevance in cancer therapeutics. Mol Carcinog. 2020 Jun;59(6):618-628. View Source
[2] Ray U. Identification and Biochemical Characterization of Novel Inhibitors of Nonhomologous End Joining: Implications in DNA Double-Strand Break Repair and Cancer Therapy [dissertation]. Bangalore: Indian Institute of Science; 2020. View Source
[3] Greco GE, Matsumoto Y, Brooks RC, Lu Z, Lieberman MR, Tomkinson AE. SCR7 is neither a selective nor a potent inhibitor of human DNA ligase IV. DNA Repair (Amst). 2016 Jul;43:18-23. View Source
[4] Srivastava M, Nambiar M, Sharma S, Karki SS, Goldsmith G, Hegde M, Kumar S, Pandey M, Singh RK, Ray P, Natarajan R, Kelkar M, De A, Choudhary B, Raghavan SC. An inhibitor of nonhomologous end-joining abrogates double-strand break repair and impedes cancer progression. Cell. 2012 Dec 21;151(7):1474-87. View Source
Synergistic Cytotoxicity with Chemotherapy: SCR7 vs. NU7441
In a study combining the NHEJ inhibitors SCR7 or NU7441 (a DNA-PK inhibitor) with etoposide and cisplatin in LoVo colorectal adenocarcinoma cells, SCR7 demonstrated a more pronounced synergistic cytotoxic effect than NU7441 [1]. While both inhibitors increased the cytotoxicity of the chemotherapeutic agents, the effect of SCR7 was superior in this context.
ChemosensitizationCombination TherapyColorectal Cancer
Evidence Dimension
Synergistic cytotoxicity with VP-16 and CDDP
Target Compound Data
SCR7 produced a more pronounced increase in cytotoxicity
Comparator Or Baseline
NU7441 (DNA-PK inhibitor)
Quantified Difference
Qualitative assessment: SCR7 effect was more pronounced. Both inhibitors synergistically increased cytotoxicity compared to chemotherapy alone.
Conditions
LoVo human colorectal adenocarcinoma cell line treated with etoposide (VP-16) and cisplatin (CDDP).
Why This Matters
This direct comparison suggests that for certain combination regimens targeting DSB repair, targeting DNA ligase IV with SCR7 may offer a greater chemosensitizing benefit than targeting DNA-PKcs with NU7441.
ChemosensitizationCombination TherapyColorectal Cancer
[1] Kopa P, Macieja A, Pastwa E, Majsterek I, Poplawski T. DNA double-strand breaks repair inhibitors potentiates the combined effect of VP-16 and CDDP in human colorectal adenocarcinoma (LoVo) cells. Mol Biol Rep. 2021;48(1):609-620. View Source
Target Engagement: SCR7's Mechanism is Interference with DNA Binding, Not Catalytic Inhibition
Unlike many kinase inhibitors, SCR7 does not act as a competitive ATP- or substrate-binding catalytic site inhibitor. Instead, it blocks Ligase IV-mediated DNA joining by interfering with the enzyme's ability to bind DNA [1]. This distinct mechanism provides a different approach for modulating NHEJ activity.
Mechanism of ActionLigase IVDNA Binding
Evidence Dimension
Mechanism of NHEJ inhibition
Target Compound Data
Interferes with DNA binding of Ligase IV
Comparator Or Baseline
Catalytic inhibitors (e.g., ATP-competitive kinase inhibitors like NU7441) or substrate-competitive inhibitors.
Quantified Difference
Mechanistic distinction (no direct quantitative value provided).
Conditions
Cell-free DNA repair assays and cellular studies.
Why This Matters
This unique mechanism may be relevant for experiments aiming to study the protein-DNA interaction dynamics of NHEJ, or when seeking to bypass resistance mechanisms that evolve against catalytic site inhibitors.
Mechanism of ActionLigase IVDNA Binding
[1] Srivastava M, Nambiar M, Sharma S, Karki SS, Goldsmith G, Hegde M, Kumar S, Pandey M, Singh RK, Ray P, Natarajan R, Kelkar M, De A, Choudhary B, Raghavan SC. An inhibitor of nonhomologous end-joining abrogates double-strand break repair and impedes cancer progression. Cell. 2012 Dec 21;151(7):1474-87. View Source
Optimal Scientific Use Cases for SCR7 Based on Quantitative Evidence
Enhancing CRISPR/Cas9 HDR Efficiency for Precise Knock-ins
SCR7 is ideally suited for increasing the yield of precise genome edits via HDR. As demonstrated, it can boost HDR efficiency up to 19-fold [1], making it a valuable reagent for generating knock-in cell lines or animal models where high precision and efficiency are required. This application directly leverages its ability to suppress the competing NHEJ pathway.
Preclinical In Vivo Study of NHEJ Inhibition in Combination Therapy
Given its proven ability to enhance the efficacy of doxorubicin in a xenograft model of anaplastic thyroid cancer [2], SCR7 is a strong candidate for preclinical research exploring NHEJ as a therapeutic vulnerability in cancers with high DNA repair capacity. It can be used to test the hypothesis that inhibiting NHEJ sensitizes tumors to DNA-damaging chemotherapies.
Mechanistic Studies of DNA Ligase IV-DNA Binding Dynamics
For researchers investigating the specific step of DNA binding by the Ligase IV/XRCC4 complex, SCR7's unique mechanism of interfering with DNA binding [3] provides a specific chemical tool to probe this interaction, distinguishing it from studies that simply inhibit catalytic activity.
Benchmark Compound for Developing Next-Generation NHEJ Inhibitors
Due to its well-characterized profile, including its limitations in potency and selectivity [4], SCR7 serves as an essential benchmark control. When developing new inhibitors (e.g., SCR130 [5]), SCR7 provides a critical point of reference for demonstrating improvements in efficacy, selectivity, and therapeutic index.
[1] Maruyama T, Dougan SK, Truttmann MC, Bilate AM, Ingram JR, Ploegh HL. Increasing the efficiency of precise genome editing with CRISPR-Cas9 by inhibition of nonhomologous end joining. Nat Biotechnol. 2015 May;33(5):538-42. View Source
[2] Vilanova Mana L, de la Peña L, Rodríguez R, Lucas M, Álvarez-Escola C, Santisteban P. Selective inhibition of DNA ligase IV provides additional efficacy to the treatment of anaplastic thyroid cancer. Cancer Cell Int. 2024 Feb 6;24(1):60. View Source
[3] Srivastava M, Nambiar M, Sharma S, Karki SS, Goldsmith G, Hegde M, Kumar S, Pandey M, Singh RK, Ray P, Natarajan R, Kelkar M, De A, Choudhary B, Raghavan SC. An inhibitor of nonhomologous end-joining abrogates double-strand break repair and impedes cancer progression. Cell. 2012 Dec 21;151(7):1474-87. View Source
[4] Greco GE, Matsumoto Y, Brooks RC, Lu Z, Lieberman MR, Tomkinson AE. SCR7 is neither a selective nor a potent inhibitor of human DNA ligase IV. DNA Repair (Amst). 2016 Jul;43:18-23. View Source
[5] Ray U, Gopinatha VK, Sharma S, Goyal S, Kumar A, Ramachandra M, Mantelingu K, Rangappa KS, Raghavan SC. Identification and characterization of novel SCR7-based small-molecule inhibitor of DNA end-joining, SCR130 and its relevance in cancer therapeutics. Mol Carcinog. 2020 Jun;59(6):618-628. View Source
Technical Documentation Hub
Structured technical reading across foundational, methodological, troubleshooting, and
validation/comparative pathways. Use the hub when you need more detail before procurement.